Succinic Anhydride: A Technical Guide to its Chemical Properties and Reactivity
Succinic Anhydride: A Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Succinic anhydride (B1165640) (C₄H₄O₃) is a cyclic dicarboxylic anhydride that serves as a versatile and pivotal intermediate in organic synthesis.[1][2] Its high reactivity, stemming from the strained five-membered ring and two electrophilic carbonyl carbons, makes it an essential building block in the synthesis of polymers, resins, and notably, pharmaceuticals.[3][4][5] This guide provides an in-depth overview of the chemical properties, reactivity, and experimental protocols relevant to the application of succinic anhydride in research and development.
Core Chemical and Physical Properties
Succinic anhydride is a white crystalline solid under standard conditions.[2][4] Its physical and chemical characteristics are crucial for its handling, storage, and application in various synthetic procedures.
| Property | Value | Reference |
| Chemical Formula | C₄H₄O₃ | [1][4] |
| Molecular Weight | 100.07 g/mol | [2][4] |
| CAS Number | 108-30-5 | [1][4] |
| Appearance | Colorless needles or white crystalline solid | [2][4] |
| Melting Point | 118-120 °C | [4][5] |
| Boiling Point | 261 °C | [4][5] |
| Density | 1.23 g/cm³ | [4][6] |
| Solubility | Soluble in chloroform, carbon tetrachloride, alcohol; very slightly soluble in ether. Decomposes in water. | [2][6] |
| Vapor Pressure | 1 mmHg at 92 °C | [5] |
| Flash Point | 147 °C | [6] |
Spectroscopic Data
Detailed spectroscopic data, including Mass Spectrometry and Infrared (IR) spectra, are available through public databases such as the NIST WebBook.[7][8] Predicted ¹H NMR spectra can also be found in resources like the Human Metabolome Database.[9] This information is invaluable for reaction monitoring and product characterization.
Chemical Reactivity and Key Reactions
The reactivity of succinic anhydride is dominated by the susceptibility of its carbonyl carbons to nucleophilic attack.[1] This leads to a ring-opening reaction, which is the basis for its utility in synthesis.
Caption: General mechanism of nucleophilic acyl substitution on succinic anhydride.
Hydrolysis
Succinic anhydride reacts readily with water to hydrolyze back to its parent dicarboxylic acid, succinic acid.[1][6] This reaction underscores the compound's moisture sensitivity and the necessity for anhydrous storage and reaction conditions.[1][10] The rate of hydrolysis is influenced by pH, with both acid and base catalysis accelerating the reaction.[11]
Reaction: (CH₂CO)₂O + H₂O → (CH₂CO₂H)₂[6]
Alcoholysis (Esterification)
The reaction with alcohols (alcoholysis) yields monoesters of succinic acid.[1][6] This is a widely used method for introducing a succinate (B1194679) moiety into a molecule, which can enhance solubility or serve as a linker.[12] For sterically hindered alcohols, the Steglich esterification method is often employed.[13][14]
Reaction: (CH₂CO)₂O + ROH → RO₂CCH₂CH₂CO₂H[6]
Aminolysis (Amidation)
With primary or secondary amines, succinic anhydride undergoes aminolysis to form the corresponding monoamide, known as a succinamic acid.[1][15][16] This reaction is fundamental for modifying proteins, synthesizing polymers, and preparing various pharmaceutical intermediates.[1][3] Under harsh conditions, such as high heat, the intermediate succinamic acid can cyclize to form a succinimide (B58015).[16][17]
Reaction: (CH₂CO)₂O + RNH₂ → RNHOCCH₂CH₂CO₂H[1]
Friedel-Crafts Acylation
In the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃), succinic anhydride can acylate aromatic compounds.[1][18] This Friedel-Crafts reaction is a key step in the Haworth synthesis for producing polycyclic aromatic hydrocarbons and is used in the industrial synthesis of pharmaceuticals like Fenbufen.[6][19] The reaction attaches a 3-carboxypropanoyl group to the aromatic ring.[20]
Polymerization
Succinic anhydride serves as a monomer in the ring-opening copolymerization with epoxides to synthesize biodegradable aliphatic polyesters, such as poly(propylene succinate).[21][22] It is also a crucial component in the production of alkyd resins and unsaturated polyester (B1180765) resins, where it influences the mechanical and thermal properties of the final polymer.[4][23]
Experimental Protocols
Detailed and reproducible methodologies are critical for successful synthesis. The following sections provide protocols for key reactions involving succinic anhydride.
Caption: A generalized workflow for synthesis using succinic anhydride.
Protocol 1: Monoesterification via Steglich Esterification[14][15]
This method is particularly effective for coupling succinic acid (formed in situ or pre-hydrolyzed) with alcohols, especially those that are sterically hindered.
-
Reagents & Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve succinic anhydride (1.0 eq) and the desired alcohol (1.0-1.2 eq) in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂) or dimethylformamide (DMF).
-
Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq).
-
Coupling Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of dicyclohexylcarbodiimide (B1669883) (DCC, 1.1 eq) in the same anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, filter off the precipitated dicyclohexylurea (DCU) byproduct. Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl and saturated sodium bicarbonate (NaHCO₃) solution.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude monoester by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure product.[13]
Protocol 2: Amidation with a Primary Amine[17][25]
This protocol describes the formation of a succinamic acid at room temperature.
-
Reagents & Setup: Dissolve the primary amine (1.0 eq) in a suitable solvent like ethyl acetate (B1210297) or acetone (B3395972) in a round-bottom flask.
-
Anhydride Addition: While stirring the amine solution at room temperature, add succinic anhydride (1.0 eq) portion-wise. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The product, a succinamic acid, will often precipitate from the solution as a white solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold solvent (the same used for the reaction) to remove any unreacted starting material. The product is often pure enough for subsequent steps without further purification. If necessary, it can be recrystallized.
Protocol 3: Friedel-Crafts Acylation of an Aromatic Compound[19][20]
This procedure is a general representation of the first step in a Haworth synthesis.
-
Reagents & Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place the aromatic substrate (e.g., benzene (B151609) or naphthalene, 1.0 eq) and a dry, inert solvent (e.g., nitrobenzene (B124822) or carbon disulfide).
-
Catalyst Suspension: Add anhydrous aluminum chloride (AlCl₃, 2.2 eq) to the flask. The amount is stoichiometric because the catalyst complexes with the product.
-
Anhydride Addition: Dissolve succinic anhydride (1.1 eq) in the same solvent and add it dropwise to the stirred suspension at a controlled temperature (often 0-5 °C).
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat as necessary (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup: Cool the reaction mixture in an ice bath and carefully quench by slowly adding cold dilute hydrochloric acid (HCl) to decompose the aluminum chloride complex.
-
Isolation: If a solid product precipitates, collect it by filtration. Otherwise, separate the organic layer and extract the aqueous layer with a suitable solvent. Combine the organic layers, wash with water, dry, and concentrate.
-
Purification: Purify the resulting keto-acid product by recrystallization.
Applications in Drug Development and Research
The reactivity of succinic anhydride makes it a valuable tool for medicinal chemists and drug development professionals.[12]
Caption: Applications of succinic anhydride's reactivity in pharmaceutical R&D.
-
Active Pharmaceutical Ingredient (API) Synthesis: It is a key starting material or intermediate for various APIs, including anti-inflammatory drugs and antihypertensives.[12][23]
-
Prodrug Development: The succinyl group can be attached to a parent drug via an ester linkage. This can create a prodrug with improved water solubility, which hydrolyzes in vivo to release the active drug.[12]
-
Bioconjugation: Succinic anhydride is used to "succinylate" primary amine groups on proteins and antibodies.[3] This modification alters the charge of the molecule and can be used to create linkers for antibody-drug conjugates (ADCs).[3]
-
Material Science: It is used to create functionalized surfaces on nanoparticles and chromatography supports for subsequent conjugation or to modify natural fibers for composite applications.[3][5]
Safety and Handling
Succinic anhydride is a moderately toxic and irritating compound.[2][10] It can cause serious eye irritation, respiratory irritation, and may lead to allergic skin reactions or asthma-like symptoms if inhaled.[24][25]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection to avoid dust inhalation.[24][26] Avoid all personal contact.[24]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from moisture and incompatible materials.[24]
-
Spills: For minor spills, use dry clean-up procedures to avoid generating dust. For major spills, contain the spillage and prevent entry into drains or waterways.[24][26]
By understanding its chemical properties and mastering its reactivity through established protocols, researchers can effectively leverage succinic anhydride as a powerful tool in the synthesis of novel compounds and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Succinic Anhydride|High-Purity Reagent [benchchem.com]
- 4. elchemy.com [elchemy.com]
- 5. コハク酸無水物 ≥99% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 7. Succinic anhydride [webbook.nist.gov]
- 8. Succinic anhydride, bromo- [webbook.nist.gov]
- 9. hmdb.ca [hmdb.ca]
- 10. SUCCINIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. organic chemistry - Succinic anhydride esterification won't go forward - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. echemi.com [echemi.com]
- 15. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reaction mechanism - Product of primary amine and acid anhydride - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 17. 21-39 Succinic anhydride yields the cyclic imide succinimide when heated .. [askfilo.com]
- 18. organic chemistry - Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 19. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 20. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 21. An Investigation of the Organoborane/Lewis Base Pairs on the Copolymerization of Propylene Oxide with Succinic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Succinic Anhydride CAS 108-30-5 | Drug Synthesis Intermediates [blitchem.com]
- 24. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 25. broadview-tech.com [broadview-tech.com]
- 26. datasheets.scbt.com [datasheets.scbt.com]
